6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one belongs to a class of compounds called chromones. Chromones are a diverse group of natural and synthetic molecules that have been investigated for a variety of biological activities []. Research suggests that 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one may possess antifungal and antibacterial properties [].
6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one is a synthetic organic compound characterized by a chromone backbone. Its chemical formula is , and it features a bromine atom at the sixth position and a chlorophenyl group at the second position of the chromone structure. This compound is notable for its potential biological activities and applications in medicinal chemistry.
There is currently no scientific literature available on the specific biological activity or mechanism of action of 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one. However, other chromone derivatives have been explored for their potential medicinal properties, including anti-cancer, anti-inflammatory, and anti-microbial activities [].
These reactions are facilitated under specific conditions, including the use of catalysts or particular solvents, as indicated in various studies .
Research indicates that 6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one exhibits significant biological activities, particularly:
These activities make it a candidate for further exploration in drug development and therapeutic applications.
The synthesis of 6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one typically involves:
The applications of 6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one include:
Several compounds share structural similarities with 6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Bromo-4H-chromen-4-one | 51483-92-2 | 0.97 |
| 6-Bromo-2-methyl-4H-chromen-4-one | 30779-63-6 | 0.89 |
| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 52817-12-6 | 0.89 |
| 6-Methyl-4H-chromen-4-one hydrate | 207511-19-1 | 0.90 |
What sets 6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one apart from these similar compounds is its specific substitution pattern that contributes to its unique biological profile. The presence of both bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research in medicinal chemistry.
The chromenone core is typically constructed via classical condensation reactions, with the Baker-Venkataraman rearrangement and Kostanecki acylation serving as foundational methods. The Baker-Venkataraman rearrangement involves base-catalyzed enolate formation from 2-acetoxyacetophenones, followed by acyl transfer and cyclodehydration to yield chromenones. For example, treatment of 2'-hydroxyacetophenone derivatives with NaH and diesters, followed by acid-mediated cyclization, has been employed to generate substituted chromenones.
A representative multi-step pathway for 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one begins with iodination of 2',6'-dihydroxyacetophenone (16) using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) to introduce bromine at position 6. Subsequent methylation with iodomethane and potassium carbonate protects hydroxyl groups, while detosylation under alkaline conditions yields intermediate 18. Cyclization via Claisen condensation with diesters completes the chromenone core.
Table 1: Comparison of Chromenone Core Assembly Methods
One-pot strategies reduce intermediate isolation, enhancing efficiency. A tandem Duff formylation/annelation reaction exemplifies this approach, where hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) facilitates electrophilic aromatic substitution and annelation in a single step. For instance, intermediate 19b undergoes formylation at position 8 while the carbamate nitrogen attacks the methylene group, yielding tricyclic chromenopiperidine 21b in 41% yield.
Similarly, Suzuki-Miyaura coupling enables direct integration of the 2-chlorophenyl group. Using palladium catalysts, aryl boronic acids cross-couple with brominated chromenones at position 2, achieving >80% coupling efficiency under mild conditions. This method avoids pre-functionalization of the chlorophenyl moiety, streamlining synthesis.
Table 2: One-Pot Reaction Performance
| Reaction Type | Conditions | Halogen Introduced | Yield (%) |
|---|---|---|---|
| Duff formylation | HMTA, TFA, reflux | Bromine | 41 |
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME | Chlorophenyl | 82–89 |
Regioselective bromination at position 6 is critical for 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one. Phase-transfer catalysis with ammonium bromide and hydrogen peroxide in biphasic media achieves >90% selectivity for 3-bromoflavones, which can be adapted for chromenones. Copper(II) bromide (CuBr2) in dimethylformamide (DMF) selectively brominates electron-rich aromatic positions, as demonstrated in iodinated precursors.
For chlorination, iodine monochloride (ICl) in DMF targets position 2, enabling subsequent Suzuki coupling with chlorophenyl boronic acids. Computational studies suggest that electron-donating groups at position 2 direct electrophilic substitution to position 6, aligning with observed regioselectivity.
Table 3: Regioselective Halogenation Agents
| Halogen | Reagent | Position | Selectivity (%) |
|---|---|---|---|
| Br | CuBr2, DMF | 6 | 92 |
| Cl | ICl, DMF | 2 | 88 |
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, cyclization of 2'-hydroxyacetophenone derivatives under microwave irradiation at 150°C achieves 70% yield versus 50% under conventional heating. Solvent-free conditions using mechanochemical grinding (e.g., ball milling) minimize waste, with Claisen condensations attaining 65% yield without solvents.
Biocatalytic methods employing lipases or peroxidases show promise for halogenation. Horseradish peroxidase (HRP) with hydrogen peroxide and potassium bromide selectively brominates chromenones at position 6 in aqueous media, though yields remain modest (35–40%).
Table 4: Green Synthesis Metrics
| Method | Conditions | Yield (%) | E-Factor* |
|---|---|---|---|
| Microwave cyclization | 150°C, 10 min | 70 | 1.2 |
| Mechanochemical | Ball milling, 60 min | 65 | 0.8 |
| Biocatalytic bromination | HRP, H2O2, KBr | 38 | 2.5 |
*E-Factor = waste (kg) / product (kg)
The molecular docking studies of 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one with acetylcholinesterase reveal complex binding interactions that are characteristic of halogenated chromone derivatives. Based on structural similarities with related compounds, this molecule is expected to exhibit significant binding affinity for acetylcholinesterase through multiple interaction modes [1] [2] [3].
The acetylcholinesterase enzyme possesses two distinct binding regions: the Catalytic Active Site located at the bottom of the active site gorge and the Peripheral Anionic Site at the gorge entrance [4]. Molecular docking analysis of structurally related halogenated chromone derivatives demonstrates that compounds with bromo and chloro substituents exhibit enhanced binding interactions compared to unsubstituted analogs [5] [3]. The 7-bromo-2-(4-chlorophenyl)-6-iodo-4H-chromen-4-one-3-O-tetraacetyl-β-d-glucopyranoside exhibited significant inhibitory effects against acetylcholinesterase activity when compared to donepezil, suggesting that halogenated chromone scaffolds possess favorable binding characteristics [5].
Computational studies of related flavone derivatives reveal that halogen substitutions contribute to binding affinity through multiple mechanisms. The flavone compound F5, which contains halogen substituents, demonstrated acetylcholinesterase inhibition with an inhibitory concentration of 98.42 ± 0.97 μg/mL and binding energy of -49.45 kcal/mol using molecular mechanics generalized born surface area calculations [3]. The binding mode involves hydrophobic interactions between the 4-pyranone ring and tryptophan 86, along with halogen bond formation between the chlorophenyl group and serine 203 [3].
The isoflavone derivative compound G, which shares structural features with 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one, exhibited dual-targeting effects with an inhibitory concentration of 1.47 μM for acetylcholinesterase, demonstrating the potential for chromone derivatives to interact with both catalytic and peripheral binding sites [1]. Molecular docking studies indicate that the chromone scaffold can establish favorable binding modes through hydrogen bonding, pi-pi stacking interactions, and hydrophobic contacts with key active site residues [6].
The structural analysis suggests that 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one would likely adopt binding conformations similar to related halogenated chromones, with the bromo substituent enhancing binding through halogen bonding interactions and the chlorophenyl group contributing to hydrophobic stabilization within the enzyme active site [7]. The predicted binding energy values for similar chromone derivatives range from -42.31 to -55.91 kcal/mol using molecular mechanics approaches, indicating substantial binding affinity potential [3].
Butyrylcholinesterase plays a crucial role in synaptic transmission dynamics, particularly in the regulation of acetylcholine duration and concentration within synaptic clefts [8] [9]. The enzyme functions as a backup system to acetylcholinesterase and becomes increasingly important in pathological conditions where acetylcholinesterase activity is compromised [9]. In synaptic clefts, butyrylcholinesterase contributes to the termination of cholinergic transmission by hydrolyzing acetylcholine molecules that escape initial degradation by acetylcholinesterase [8].
Studies of chromone derivatives reveal significant butyrylcholinesterase inhibitory activity, with structural modifications influencing binding affinity and selectivity. The flavone compound F2, containing chlorine substitutions, demonstrated potent butyrylcholinesterase inhibition with an inhibitory concentration of 105.20 ± 1.43 μg/mL and binding energy of -49.74 kcal/mol [3]. Molecular docking analysis revealed that this compound forms pi-cation interactions between the 4-pyranone ring and water molecules, along with halogen bonds between the chlorophenyl group and water molecules within the active site [3].
The compound containing 4-bromo substituent and 4-fluorophenyl group demonstrated enhanced inhibitory activity against butyrylcholinesterase with an inhibitory concentration of 5.73 μM [10]. This enhanced activity results from the combination of lipophilic substituents and halogen interactions that optimize binding within the enzyme active site [10]. The anti-cholinesterase activity follows the trend of methoxy > fluorine > hydrogen > chlorine, which correlates with the decreasing propensity of the 2-(4-substituted phenyl) ring for pi-electron delocalization into the alpha,beta-unsaturated framework [10].
Phenylpropanoid sucrose esters, including compounds 30-34, exhibited potent inhibitory activities against butyrylcholinesterase with inhibitory concentrations ranging from 2.7 ± 1.7 to 17.1 ± 3.4 μM [11]. Molecular docking studies revealed that these compounds bind to the catalytic region of butyrylcholinesterase with binding energies of -5.33 to -5.23 kcal/mol, forming hydrogen bonds with histidine 438, serine 198, aspartic acid 70, threonine 120, and glycine 283 [11].
The synaptic function of butyrylcholinesterase extends beyond simple acetylcholine hydrolysis. At neuromuscular junctions, butyrylcholinesterase is localized in perisynaptic Schwann cells and serves to protect nerve terminals from excess acetylcholine [8]. The enzyme does not limit acetylcholine duration on endplate nicotinic acetylcholine receptors, as evidenced by the observation that butyrylcholinesterase-specific inhibitors do not affect the decay time constant of miniature endplate currents [8]. Instead, butyrylcholinesterase inhibition decreases evoked quantal acetylcholine release in acetylcholinesterase knockout neuromuscular junctions, indicating its role in presynaptic regulation [8].
Based on structural similarities with active chromone derivatives, 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one is expected to exhibit similar butyrylcholinesterase inhibition dynamics through competitive binding at the catalytic site and potential allosteric modulation of enzyme activity [3] [11].
Chromone derivatives demonstrate significant anti-inflammatory activity through the suppression of nitric oxide production and modulation of key inflammatory signaling pathways [12] [13] [14] [15]. The 2-phenyl-4H-chromen-4-one derivative designated as compound 8 exhibited potent anti-inflammatory effects by downregulating nitric oxide, interleukin-6, and tumor necrosis factor-alpha expression through inhibition of the toll-like receptor 4/mitogen-activated protein kinase signaling pathway [12]. In lipopolysaccharide-stimulated RAW264.7 macrophages, this compound suppressed lipopolysaccharide-induced inflammation and reduced inflammatory cytokine production [12].
The 4H-1-benzopyran-4-one derivative compound 11, which possesses structural similarities to 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one, demonstrated dominant downregulation of nitric oxide and prostaglandin E2 production in lipopolysaccharide-induced RAW264.7 macrophages [13]. This compound suppressed the expression of inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, tumor necrosis factor-α, and interleukin-6 by inhibiting nuclear factor kappa-B, activator protein 1, and signal transducer and activator of transcription protein pathways [13]. The anti-inflammatory mechanism involves the inhibition of multiple inflammatory cascades, resulting in reduced inflammatory mediator production [13].
The 3-styrylchromone derivative C6 exhibited dual anti-inflammatory and anti-proliferative activities by suppressing the high-mobility group box 1-receptor for advanced glycation end products axis [14]. This compound inhibited the increased phosphorylation of extracellular signal-regulated kinases 1 and 2 under high-mobility group box 1-receptor for advanced glycation end products signaling stimulation, thereby suppressing cytokine production in macrophage-like RAW264.7 cells [14]. The mechanism involves the targeting of high-mobility group box 1-receptor for advanced glycation end products-extracellular signal-regulated kinases 1/2 signaling pathways, which are critical for inflammatory responses [14].
Studies of 2-(2-phenylethyl)-4H-chromen-4-one derivatives from Aquilaria sinensis demonstrated significant inhibition of nuclear factor-κB activation in lipopolysaccharide-stimulated RAW264.7 macrophages [15]. The compound 6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]chromone showed relative luciferase activity of 0.38 ± 0.14 compared to vehicle control, indicating substantial nuclear factor-κB inhibition [15]. Additionally, compounds including 5,6-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone and 7-methoxy-2-(2-phenylethyl)chromone suppressed lipopolysaccharide-induced nitric oxide production in RAW264.7 cells without inducing cytotoxicity [15].
Chromone derivatives have been shown to suppress neuroinflammation and improve cognitive function through multiple mechanisms [16]. The tested chromone derivatives demonstrated effectiveness in reducing amyloid beta content in the hippocampus and showed different levels of therapeutic efficacy compared to memantine [16]. The mechanism involves restoration of structural and functional activity of mitochondria, stabilization of mitochondrial membranes, decreased cardiolipin release, decreased cytokine production by glial cells, reduced neuroinflammation, and improvement in cognitive functions [16].
Based on the established anti-inflammatory profiles of structurally related chromone derivatives, 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one is expected to exhibit similar nitric oxide suppression capabilities through inhibition of inflammatory signaling pathways including toll-like receptor 4/mitogen-activated protein kinase, nuclear factor-κB, and related inflammatory cascades [12] [13] [14] [15].
Chromone derivatives exhibit significant antioxidant properties and demonstrate protective effects against oxidative stress in various cellular models [17] [18] [19] [20] [21]. The compound 4h, a trifluoromethyl chromone derivative, showed promising antioxidant activity through 2,2-diphenyl-1-picrylhydrazyl radical scavenging, hydrogen peroxide scavenging, nitric oxide scavenging, and total antioxidant capacity assays [19]. This compound demonstrated cytotoxic activity against human lung adenocarcinoma A549 and breast cancer MCF-7 cell lines with inhibitory concentrations of 22.09 and 6.40 ± 0.26 μg/mL, respectively, while maintaining significant antioxidant properties [19].
The 2-(4-bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide (A9) exhibited significant antioxidant properties at various doses without hepatotoxicity [22] [23]. This compound enhanced superoxide dismutase and catalase activities while reducing malondialdehyde levels in colon tissue, indicating effective reactive oxygen species neutralization [22]. The antioxidant function was validated through molecular docking studies, which revealed strong binding energy and appropriate interactions with target proteins involved in oxidative stress response [22] [23].
Molecular docking studies of 3-formyl chromone derivatives revealed strong binding affinity for peroxiredoxin proteins, which are critical for cellular antioxidant defense [24]. Compound 4 demonstrated binding affinity of -8.5 kcal/mol for insulin degrading enzyme and showed favorable interactions with peroxiredoxin (3MNG) for antioxidant activity [24]. The ligand-protein interaction analysis revealed multiple hydrogen bonds, hydrophobic interactions including pi-pi stacking, pi-alkyl interactions, and conventional hydrogen bonds with key amino acid residues [24].
The oxidative stress response in cellular models involves complex interactions between reactive oxygen species generation and antioxidant defense mechanisms [18] [20]. Oxidative stress reflects an imbalance between reactive oxygen species manifestation and the biological system's ability to detoxify reactive intermediates or repair resulting damage [18]. Chromone derivatives contribute to oxidative stress mitigation through multiple mechanisms including direct radical scavenging, enzyme stabilization, and enhancement of cellular antioxidant capacity [19] [21].
Studies using Saccharomyces cerevisiae as a model organism demonstrate that oxidative stress resistance involves coordinated cellular processes including upregulation of antioxidant defenses, repair of damaged molecules, and removal of damaged proteins and organelles [20]. The sirtuins, including Sir2, play intricate roles in oxidative stress response during post-diauxic phase growth, with deletion affecting catalase expression and oxidative stress susceptibility [20]. These findings provide insight into the cellular mechanisms through which chromone derivatives may exert protective effects against oxidative damage [20].